4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-
Description
Significance of Pyrimidinethione Scaffolds in Chemical Research
Pyrimidinethione scaffolds are heterocyclic compounds that have garnered substantial interest from synthetic and medicinal chemists. Their structural significance stems from being isosteres of natural pyrimidine (B1678525) bases like thymine and uracil, which are fundamental components of nucleic acids. The replacement of an oxygen atom with sulfur in the pyrimidine ring alters the molecule's electronic properties, size, and hydrogen bonding capabilities, leading to a diverse range of chemical reactivity and biological activities.
These scaffolds are key building blocks in organic synthesis, often serving as versatile intermediates for the creation of more complex heterocyclic systems. The thione group can undergo various reactions, such as S-alkylation, oxidation, and cyclization, providing pathways to a wide array of derivatives.
One of the most common methods for synthesizing pyrimidinethione derivatives is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-dicarbonyl compound, and thiourea (B124793). mdpi.comnih.govbeilstein-journals.orgnih.gov This reaction is highly valued for its efficiency and ability to generate structurally diverse dihydropyrimidinones and their thio-analogues. nih.govbeilstein-journals.orgnih.gov The general applicability of this synthesis route makes a wide range of substituted pyrimidinethiones accessible for further study.
A critical chemical feature of pyrimidinethiones is their existence in a tautomeric equilibrium between the thione (amide) and thiol (iminol) forms. researchgate.netglobaljournals.org The position of this equilibrium is influenced by factors such as the substitution pattern on the ring, the solvent, and temperature. For instance, density functional theory (DFT) studies on 2(1H)-pyrimidinethione have shown that while the thiol form may be more stable in the gas phase, the thione form is favored in aqueous media. nih.gov This tautomerism is crucial as it dictates the compound's reactivity and its potential interactions with biological targets.
Overview of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- within Pyrimidinethione Chemistry
While the broader class of pyrimidinethiones is well-documented, specific academic research focusing exclusively on 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- is limited in publicly available literature. However, based on established principles of pyrimidinethione chemistry, we can delineate its expected properties and synthetic origin.
The structure of this compound is defined by a pyrimidine ring with a thione group at position 4, a methyl group at position 2, and an ethoxy group at position 5. The presence of these specific substituents would influence its physicochemical properties, such as solubility, lipophilicity, and crystal packing.
Synthesis: The synthesis of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- would likely be achieved through a variation of the Biginelli reaction or a similar cyclocondensation strategy. A plausible synthetic route would involve the reaction of a β-dicarbonyl compound bearing a 5-ethoxy group, an aldehyde, and thiourea. More specifically, a three-component condensation of ethyl 2-ethoxy-3-oxobutanoate, an appropriate aldehyde, and thiourea under acidic catalysis could yield the target molecule.
Chemical Properties and Tautomerism: Similar to other 4(1H)-pyrimidinethiones, this compound is expected to exhibit thione-thiol tautomerism. The equilibrium would exist between the 4(1H)-pyrimidinethione form and its aromatic thiol tautomer, 4-mercapto-5-ethoxy-2-methylpyrimidine.
The relative stability of these tautomers would be key to its reactivity. The thione form possesses a nucleophilic sulfur atom and an acidic N-H proton, while the thiol form provides a nucleophilic nitrogen atom in the ring and an acidic S-H proton. This duality allows it to react differently depending on the reaction conditions and the nature of the attacking reagent. For example, alkylation could occur at either the sulfur or nitrogen atom.
Below is a table summarizing the key structural features of the target compound.
| Feature | Description |
| Parent Scaffold | Pyrimidine |
| Functional Groups | Thione (C=S) at C4, Ethoxy (-OCH2CH3) at C5, Methyl (-CH3) at C2 |
| Tautomeric Forms | 4(1H)-Pyrimidinethione and 4-Mercaptopyrimidine |
| Expected Synthesis | Multicomponent condensation (e.g., Biginelli reaction) |
Detailed experimental data, such as NMR spectra, melting point, and crystal structure, for 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- are not readily found in surveyed academic journals, indicating it is a compound with a low research profile. The following table provides an example of the type of characterization data that would be expected for such a compound, based on similar known pyrimidinethiones.
Table 1: Representative (Hypothetical) Characterization Data
| Analysis | Expected Data |
|---|---|
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 180-185 °C |
| ¹H NMR | Signals corresponding to N-H, ethoxy (CH2 and CH3), ring C-H, and methyl protons |
| ¹³C NMR | Resonances for C=S, aromatic/olefinic carbons, and aliphatic carbons |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C7H10N2OS |
Further research would be required to synthesize and characterize 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- to fully understand its specific chemical properties and potential applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
5-ethoxy-2-methyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C7H10N2OS/c1-3-10-6-4-8-5(2)9-7(6)11/h4H,3H2,1-2H3,(H,8,9,11) |
InChI Key |
LEGNEDVXAGFASF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(NC1=S)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 1h Pyrimidinethione, 5 Ethoxy 2 Methyl and Analogues
Strategic Approaches to Pyrimidine (B1678525) Ring Formation
The construction of the pyrimidine ring is the cornerstone of synthesizing 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-. Various strategic approaches have been developed, primarily centered around the formation of the heterocyclic core from acyclic precursors. These methods often involve the reaction of a three-carbon component with a nitrogen-containing component, such as thiourea (B124793), to build the final ring system.
Cyclocondensation Reactions
Cyclocondensation reactions are a fundamental and widely employed method for synthesizing heterocyclic compounds, including pyrimidinethiones. These reactions involve the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule like water or ethanol. The strategy for synthesizing the target compound and its analogues relies on the careful selection of precursors that contain the required ethoxy and methyl functionalities.
One of the most straightforward and convergent approaches to pyrimidine synthesis is the one-pot, three-component condensation reaction. This method combines three different starting materials in a single reaction vessel to form the desired heterocyclic product, often with high atom economy. For the synthesis of pyrimidinethione analogues, a common combination involves a 1,3-dicarbonyl compound, an aldehyde, and thiourea.
In a hypothetical synthesis targeting the 5-ethoxy-2-methyl scaffold, the key precursors would be:
A β-keto ester containing a 5-ethoxy group, such as ethyl 2-ethoxyacetoacetate.
A source for the 2-methyl group, which can be introduced via a reagent like acetamidine (B91507) instead of thiourea. However, to obtain the pyrimidinethione, thiourea is necessary. A different strategy would be required to install both the 2-methyl group and the thione. A more direct approach involves the cyclocondensation of an N-C-N synthon already containing the methyl group with a C-C-C synthon.
An aldehyde, which would introduce a substituent at the C4 position of the pyrimidine ring.
For instance, the reaction of an appropriate aldehyde, ethyl cyanoacetate, and guanidine (B92328) hydrochloride has been shown to produce 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines in an efficient one-step, three-component Biginelli-type condensation. nih.gov Modifying this approach by using thiourea and a suitable 1,3-dicarbonyl compound allows for the synthesis of various pyrimidinethione derivatives.
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Ref. |
| Aromatic Aldehyde | Ethyl Acetoacetate (B1235776) | Thiourea | p-TsOH | Dihydropyrimidinethione | amazonaws.com |
| Substituted Acetophenone | Pyrazol-4-carbaldehyde | Thiourea | Sulfamic Acid/TMSCl | Pyrimidinethione | amazonaws.com |
| Aldehyde | Dimedone | Thiourea | Microwave (catalyst-free) | Quinazolinone derivative | nih.gov |
Activated cyanoolefins, such as ethyl 2-cyano-3-ethoxyacrylate, are versatile building blocks in heterocyclic synthesis. sigmaaldrich.comnih.gov These compounds contain an electron-withdrawing cyano group and an ester group attached to a carbon-carbon double bond, making them highly reactive towards nucleophiles. The reaction of these activated olefins with a binucleophile like thiourea provides a direct route to substituted pyrimidinethiones.
The synthetic pathway generally involves two key steps:
Michael Addition: The nucleophilic sulfur atom of thiourea attacks the β-carbon of the activated double bond.
Intramolecular Cyclization: The amino group of the thiourea intermediate then attacks the cyano or ester group, leading to ring closure and the formation of the pyrimidine ring after dehydration.
This strategy is particularly useful for introducing substituents at various positions of the pyrimidine core. For example, reacting ethyl 2-cyano-3-ethoxyacrylate with thiourea would be expected to yield a pyrimidinethione with a cyano group at the 5-position. To achieve the desired 5-ethoxy-2-methyl substitution, a precursor like ethyl 2-ethoxy-3-oxobutanoate could be condensed with a reagent that provides the N-C(S)-N backbone. Alternatively, an activated olefin incorporating the ethoxy group, such as ethyl 2-cyano-3-ethoxypropenoate, could react with acetamidine, followed by thionation to yield the target compound.
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction can be strategically employed to generate an intermediate that subsequently undergoes cyclocondensation to form the pyrimidine ring.
In this approach, a suitable Michael acceptor is first reacted with a nucleophile. The resulting Michael adduct is then treated with a second reagent, such as thiourea, to build the pyrimidine ring. For example, an α,β-unsaturated ester could react with a carbon nucleophile to form a 1,5-dicarbonyl intermediate. This intermediate can then undergo cyclocondensation with thiourea.
The sequence for this synthetic strategy is:
Formation of a Michael adduct by reacting an α,β-unsaturated compound with a nucleophile.
Isolation of the adduct or in-situ reaction with thiourea.
Cyclocondensation of the adduct with thiourea, typically under acidic or basic conditions, to form the pyrimidinethione ring.
This method offers a high degree of flexibility, as the substituents on the final pyrimidine ring can be varied by changing the Michael acceptor, the initial nucleophile, and the cyclization partner.
The Biginelli reaction, first reported in 1893, is a classic multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogues (DHPMs) from an aldehyde, a β-keto ester, and urea (B33335) or thiourea. nih.govmdpi.com This reaction has been extensively studied and modified to create a vast library of pyrimidine-based compounds. mdpi.com
The classical Biginelli reaction involves the acid-catalyzed cyclocondensation of these three components. amazonaws.com To synthesize an analogue of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, one would need to modify the standard starting materials. Specifically, ethyl acetoacetate would be replaced with ethyl 2-ethoxyacetoacetate to introduce the 5-ethoxy group. The aldehyde component determines the substituent at the C4 position. The use of thiourea directly yields the desired pyrimidinethione core. However, the classical Biginelli reaction does not typically allow for substitution at the 2-position, as this carbon comes from the urea/thiourea component.
Modern variations of the Biginelli reaction have expanded its scope, utilizing different catalysts and reaction conditions to improve yields and broaden the range of accessible derivatives. amazonaws.com For example, catalysts like p-toluenesulfonic acid (pTSA) are commonly used. researchgate.net While the direct synthesis of the 2-methyl derivative via a true Biginelli reaction is not feasible, the reaction is paramount for producing a wide array of related 3,4-dihydropyrimidinethiones.
| Aldehyde | β-Dicarbonyl Compound | Nitrogen Source | Catalyst | Product | Ref. |
| 4-Morpholinobenzaldehyde | Ethyl acetoacetate | 5-Aminotetrazole | pTSA | Dihydrotetrazolopyrimidine | researchgate.net |
| Aromatic aldehydes | Ethyl acetoacetate | Thiourea | Ceric Ammonium Nitrite | Isoxazolyl-dihydropyrimidinethione | nih.gov |
| Aromatic aldehydes | Acetylacetone | Thiourea | CaCl2 | 5-acetyl-dihydropyrimidinethione | mdpi.com |
Multicomponent Reaction (MCR) Strategies in Pyrimidinethione Synthesis
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. biomedres.us MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. The Biginelli reaction is a prime example of a three-component MCR used for pyrimidinone and pyrimidinethione synthesis. amazonaws.com
Beyond the Biginelli reaction, other MCR strategies have been developed to access diverse pyrimidine scaffolds. These reactions often offer alternative pathways to introduce substituents that are not accessible through traditional methods. For example, a four-component reaction of a methyl aroylpyruvate, an aromatic aldehyde, thiourea, and methanol (B129727) in the presence of sodium hydrogen sulfate (B86663) has been reported to yield 5-aroyl-4-methoxy-2-thioxohexahydropyrimidine-4-carboxylates. biomedres.us This demonstrates the potential of MCRs to introduce alkoxy groups, such as the ethoxy group required for the target compound, at various positions of the pyrimidine ring.
The key advantages of employing MCR strategies in the synthesis of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- and its analogues include:
Operational Simplicity: MCRs often involve simple one-pot procedures, reducing the need for purification of intermediates.
Convergence: The assembly of the final product from multiple building blocks in one step is highly efficient.
Diversity: By systematically varying the starting materials, large libraries of related compounds can be synthesized for screening purposes.
These advanced synthetic methodologies provide a robust toolkit for chemists to construct the 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- core and to explore a wide range of structurally related analogues.
Utilization of Specific Precursors and Building Blocks
The construction of the 4(1H)-pyrimidinethione core often relies on the careful selection of acyclic precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic ring. Modern synthetic strategies have focused on the use of highly functionalized and reactive building blocks to ensure efficient and regioselective cyclization.
Enaminonitrile-Based Syntheses
Enaminonitriles are versatile intermediates in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. The reaction of an appropriately substituted enaminonitrile with a thiourea derivative is a common and effective method for the formation of the pyrimidinethione ring system. While a direct synthesis for 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- from an enaminonitrile is not explicitly detailed in the reviewed literature, a plausible synthetic route can be extrapolated from analogous reactions.
The general reaction involves the condensation of an enaminonitrile with thiourea, typically in the presence of a base or acid catalyst. The enaminonitrile precursor required for the synthesis of the target compound would be ethyl 2-cyano-3-ethoxybut-2-enoate. The reaction would proceed through an initial Michael addition of thiourea to the enaminonitrile, followed by an intramolecular cyclization and subsequent tautomerization to yield the desired pyrimidinethione.
| Precursor 1 | Precursor 2 | Product | Conditions | Reference |
| Enaminonitrile | Thiourea | Pyrimidine derivative | Varies (e.g., base or acid catalysis) | researchgate.netconsensus.app |
| Ethyl 2-cyano-3-ethoxybut-2-enoate (hypothetical) | Thiourea | 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- | Not specified | N/A |
β-Oxoanilide Mediated Routes
β-Oxoanilides serve as valuable precursors for a variety of heterocyclic compounds, including pyrimidinethiones. The presence of the reactive β-dicarbonyl system allows for facile condensation reactions with binucleophiles like thiourea. The synthesis of pyrimidinethiones from β-oxoanilides typically involves a one-pot, three-component reaction with an aldehyde and thiourea.
This approach, often a variation of the Biginelli reaction, provides a straightforward route to highly substituted pyrimidinethiones. For the synthesis of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, a suitable β-oxoanilide precursor would be N-aryl-3-oxobutanamide, which would react with an appropriate orthoformate to introduce the ethoxy group at the 5-position and acetaldehyde (B116499) for the 2-methyl group, in the presence of thiourea.
| Precursor 1 | Precursor 2 | Precursor 3 | Product |
| β-Oxoanilide | Aldehyde | Thiourea | Pyrimidinethione derivative |
| N-Aryl-3-oxobutanamide (hypothetical) | Acetaldehyde & Triethyl orthoformate (hypothetical) | Thiourea | 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- |
Diacetylketene N,S-acetals in Pyrimidinethione Formation
Diacetylketene N,S-acetals are another class of versatile building blocks for the synthesis of functionalized pyrimidinethiones. These precursors contain both a reactive ketene (B1206846) acetal (B89532) moiety and a diacetyl group, offering multiple sites for reaction and cyclization. Research has demonstrated the utility of diacetylketene N,S-acetals in the formation of novel 2(1H)-pyrimidinethiones. amanote.com The reaction mechanism typically involves the displacement of the methylthio group by a nucleophile, followed by cyclization.
The synthesis of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- using this methodology would likely involve a specifically substituted diacetylketene N,S-acetal that incorporates the desired ethoxy and methyl groups, which would then undergo reaction with a suitable nitrogen source to form the pyrimidine ring.
Catalytic Systems in Pyrimidinethione Synthesis
The efficiency and selectivity of pyrimidinethione synthesis can be significantly enhanced through the use of catalysts. Both traditional acid catalysis and more recent, innovative catalytic approaches have been successfully applied to these reactions.
Acid Catalysis
Acid catalysis is a cornerstone in many organic transformations, including the synthesis of pyrimidines and their thione analogues. Both Brønsted and Lewis acids are employed to activate the substrates and facilitate the key bond-forming steps.
Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TSA) and sulfuric acid are commonly used to catalyze the condensation reactions leading to pyrimidinethione formation. acs.org For instance, in the Biginelli-type reactions involving β-dicarbonyl compounds, aldehydes, and thiourea, the acid catalyst protonates the carbonyl oxygen of the aldehyde, rendering it more electrophilic and promoting the initial condensation steps. A study on the synthesis of pyrimidine-5-carbonitrile derivatives utilized a biowaste bone char-supported Brønsted solid acid catalyst, highlighting a green and reusable catalytic system. nih.gov
Lewis Acids: Lewis acids, such as metal triflates and chlorides (e.g., FeCl₃, ZnCl₂), can also effectively catalyze pyrimidinethione synthesis. They function by coordinating to carbonyl groups, thereby activating them towards nucleophilic attack.
| Catalyst Type | Example | Role in Synthesis | Reference |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Protonation of carbonyls, activation of substrates | acs.org |
| Solid Acid | Bone char-nPrN-SO₃H | Heterogeneous catalysis for pyrimidine synthesis | nih.gov |
Emerging Catalytic Approaches
The field of catalysis is continuously evolving, with new methods offering improved efficiency, sustainability, and scope for the synthesis of complex molecules.
Nanocatalysis: The use of nanocatalysts is a rapidly growing area in organic synthesis. Magnetic nanocatalysts, for instance, have been employed for the synthesis of pyrano-pyrimidine derivatives, offering high catalytic activity and the advantage of easy separation and recyclability. nih.gov These catalysts often consist of a magnetic core (e.g., Fe₃O₄) functionalized with a catalytically active species.
Ionic Liquids: Ionic liquids (ILs) have gained attention as "green" solvents and catalysts. Brønsted acidic ionic liquids can serve as both the reaction medium and the catalyst in multicomponent reactions for the synthesis of pyrimidine derivatives, often under solvent-free conditions. nih.gov
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. Photo-assisted multicomponent reactions have been reported as a new entry to the synthesis of 2-pyrimidinethiones, demonstrating the potential of this energy-efficient approach. acs.org
These emerging catalytic systems offer promising avenues for the development of more sustainable and efficient synthetic routes to 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- and its analogues. powertechjournal.com
Methodological Enhancements in Pyrimidinethione Synthesis
The synthesis of pyrimidinethiones, including 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, has been an area of active research, driven by the significant biological activities associated with this class of compounds. Traditional synthetic methods often involve lengthy reaction times and harsh conditions, leading to lower yields and the generation of hazardous waste. Consequently, significant effort has been directed towards developing more efficient, selective, and environmentally benign synthetic strategies. These enhancements focus on both the optimization of reaction parameters and the integration of green chemistry principles to streamline the production of pyrimidinethione derivatives.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is a critical aspect of modern synthetic chemistry, aiming to maximize product yield and selectivity while minimizing reaction times and energy consumption. For the synthesis of pyrimidinethione analogues, such as those produced via the Biginelli reaction, key parameters that are often optimized include the choice of catalyst, solvent, and energy source (e.g., conventional heating versus microwave irradiation).
Research into the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones, close structural analogues of the target compound, demonstrates the profound impact of reaction optimization. The use of various catalysts has been explored to improve the efficiency of the one-pot, three-component condensation of an aldehyde, a β-ketoester, and thiourea. For instance, sulfamic acid has been shown to be an effective catalyst for this transformation.
The choice of energy source is another pivotal factor. Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. asianpubs.orgchemrxiv.org In a comparative study, the synthesis of a series of dihydropyrimidin-2(1H)-thiones was carried out using both conventional heating and solvent-free microwave irradiation. The microwave-assisted approach consistently resulted in significantly shorter reaction times (minutes versus hours) and higher product yields. asianpubs.org
For example, the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, and thiourea under microwave irradiation yields the corresponding dihydropyrimidinethione in just 3 minutes with a 92% yield, whereas the conventional heating method requires 4 hours to achieve an 85% yield. asianpubs.org This highlights the efficiency of microwave energy in promoting the rapid formation of the pyrimidinethione core.
The effect of different catalysts and reaction conditions on the yield of dihydropyrimidinethione analogues is summarized in the interactive table below.
These findings underscore the importance of systematic optimization of reaction parameters to achieve high-yield and efficient synthesis of pyrimidinethione analogues. The selectivity of these reactions is also a key consideration, and modern methodologies often provide highly selective transformations, minimizing the formation of byproducts. chemrxiv.org
Green Chemistry Principles in Synthetic Routes
The incorporation of green chemistry principles is a cornerstone of modern synthetic methodology development, aiming to reduce the environmental impact of chemical processes. For the synthesis of pyrimidinethiones, several green strategies have been successfully implemented, including the use of alternative energy sources, solvent-free reaction conditions, and recyclable catalysts.
Microwave-Assisted Synthesis: As discussed previously, microwave irradiation stands out as a key green technology. Its primary advantages are the significant reduction in reaction times and, consequently, energy consumption. chemrxiv.org The rapid heating and efficient energy transfer provided by microwaves often lead to cleaner reactions with higher yields, reducing the need for extensive purification and minimizing waste. foliamedica.bg The ability to perform these reactions in open vessels in some cases also avoids the risks associated with high-pressure systems.
Solvent-Free Reactions: A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and environmentally harmful. The development of solvent-free (neat) reaction conditions for the synthesis of pyrimidinethione analogues represents a significant advancement. asianpubs.org Conducting reactions without a solvent reduces waste, simplifies work-up procedures, and lowers costs. The Biginelli reaction for synthesizing dihydropyrimidin-2(1H)-thiones has been effectively performed under solvent-free conditions, particularly when coupled with microwave irradiation, demonstrating a synergistic green effect. asianpubs.orgchemrxiv.org
Alternative and Recyclable Catalysts: The use of non-toxic, inexpensive, and recyclable catalysts is another important green principle. In pyrimidinethione synthesis, traditional acid catalysts can be replaced with more environmentally friendly alternatives. For example, solid-supported acid catalysts and reusable polymeric catalysts have been developed. chemrxiv.org These catalysts can be easily separated from the reaction mixture by filtration and reused for multiple cycles without a significant loss of activity, which is both economically and environmentally advantageous. chemrxiv.org
Ultrasound Irradiation: Similar to microwaves, ultrasound has been utilized as an alternative energy source to promote the synthesis of pyrimidine derivatives. Sonochemistry can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures. researchgate.net This technique offers a green alternative to conventional heating, often allowing for milder reaction conditions and shorter reaction times.
The comparison between conventional and green synthetic methods for pyrimidinethione analogues is highlighted in the table below.
By embracing these methodological enhancements, the synthesis of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- and its analogues can be achieved with greater efficiency, selectivity, and environmental responsibility.
Chemical Reactivity and Transformations of 4 1h Pyrimidinethione, 5 Ethoxy 2 Methyl
Thione-Thiol Tautomerism and Equilibrium Studies
The existence of a thione-thiol tautomerism is a hallmark of pyrimidinethiones. For 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, this equilibrium involves the interconversion between the thione (amide) form and the thiol (aromatic) form. The position of this equilibrium is sensitive to various factors, including the electronic nature of other substituents on the ring, the solvent, and the aggregation state.
The 2-methyl group and the 5-ethoxy group, both being electron-donating, are expected to influence the electron density of the pyrimidine (B1678525) ring and, consequently, the stability of the respective tautomers.
While specific spectroscopic data for 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- is not extensively documented in publicly available literature, the tautomeric forms can be unequivocally identified and quantified using a combination of spectroscopic techniques, by analogy with closely related pyrimidine derivatives.
UV-Vis Spectroscopy: The thione and thiol tautomers exhibit distinct absorption maxima. The thione form typically shows a strong π → π* transition at a longer wavelength compared to the aromatic thiol form.
Infrared (IR) Spectroscopy: The IR spectrum of the thione tautomer is characterized by a prominent C=S stretching vibration. Conversely, the thiol tautomer would display a weak S-H stretching band. The presence and relative intensity of these bands provide direct evidence for the dominant tautomer in a given state (solid or solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for studying tautomerism. The protonation state of the nitrogen and sulfur atoms leads to distinct chemical shifts for the ring protons and carbons. For instance, the chemical shift of the C4 carbon would be significantly different in the thione (>C=S) versus the thiol (>C-SH) form. The observation of a single set of averaged signals or two distinct sets of signals can provide information about the rate of interconversion.
| Spectroscopic Technique | Thione Form Signature | Thiol Form Signature |
|---|---|---|
| UV-Vis | Longer wavelength π → π* transition | Shorter wavelength absorption |
| IR | C=S stretch | S-H stretch (weak) |
| 13C NMR | C4 signal at lower field (thione character) | C4 signal at higher field (aromatic character) |
The polarity of the solvent plays a crucial role in determining the position of the thione-thiol equilibrium. This is due to the differential solvation of the two tautomers, which have different dipole moments and hydrogen bonding capabilities.
Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the N-H and C=S groups of the thione form, as well as the S-H group of the thiol form. Generally, polar solvents tend to favor the more polar tautomer. For many pyrimidinethiones, the thione form is more polar and is therefore stabilized in polar solvents.
Nonpolar Aprotic Solvents: In nonpolar solvents such as cyclohexane or carbon tetrachloride, the less polar tautomer is often favored. Furthermore, in these solvents, self-association through hydrogen bonding between thione molecules can occur, which can also influence the equilibrium.
The equilibrium constant (KT = [thiol]/[thione]) is expected to vary with the solvent, a phenomenon that can be quantified using UV-Vis or NMR spectroscopy.
| Solvent Type | Expected Effect on Equilibrium | Dominant Tautomer (Predicted) |
|---|---|---|
| Polar Protic (e.g., Ethanol, Water) | Stabilization of the more polar form via H-bonding | Thione |
| Polar Aprotic (e.g., DMSO) | Stabilization based on dipole moment | Thione |
| Nonpolar Aprotic (e.g., Cyclohexane) | Favors the less polar form and self-association | Thiol or self-associated Thione |
Phototautomerism, the light-induced conversion between tautomers, has been observed in related heterocyclic systems like 4(3H)-pyrimidinone. It is plausible that 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- could also exhibit such behavior. Upon absorption of UV light, the molecule is promoted to an excited state where the proton affinity of the nitrogen and sulfur atoms is altered, potentially leading to an excited-state intramolecular or intermolecular proton transfer to form the thiol tautomer if the thione is the ground-state form. The study of such transformations typically involves techniques like matrix isolation IR spectroscopy or time-resolved laser spectroscopy.
The interconversion between the thione and thiol tautomers can proceed through several mechanisms. An uncatalyzed intramolecular proton transfer via a four-membered transition state is generally considered to have a high energy barrier. More favorable pathways often involve solvent molecules or self-association.
Solvent-Mediated Proton Transfer: In protic solvents, a molecule of the solvent can act as a proton shuttle, facilitating the transfer of a proton from the nitrogen to the sulfur atom through a lower-energy six- or eight-membered ring transition state.
Dimer-Assisted Proton Transfer: In nonpolar solvents or in the solid state, two molecules of the pyrimidinethione can form a hydrogen-bonded dimer. A concerted double proton transfer within this dimer can lead to tautomerization with a significantly lower activation energy compared to the intramolecular route.
Computational studies using Density Functional Theory (DFT) on similar pyrimidinethione systems have shown that these mediated pathways are kinetically much more favorable.
Electrophilic Substitution Reactions on the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally resistant to electrophilic attack compared to benzene. However, the reactivity of the ring can be significantly enhanced by the presence of electron-donating substituents. In 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, the 2-methyl group and the 5-ethoxy group are both activating. The thione/thiol group also influences the regioselectivity of electrophilic substitution.
The C5 position is the most electron-rich and therefore the most likely site for electrophilic attack in pyrimidines bearing activating groups at the 2, 4, and/or 6 positions. In this specific molecule, the C5 position is already substituted with an ethoxy group. The next most likely position for electrophilic substitution would be the C6 position, which is activated by the adjacent electron-donating ethoxy group at C5 and the nitrogen at position 1.
Halogenation is a key electrophilic substitution reaction. The introduction of a halogen atom onto the pyrimidine ring can serve as a handle for further functionalization.
Reaction Conditions: The halogenation of activated pyrimidines can often be achieved under milder conditions than those required for benzene. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an inert solvent are commonly used for bromination and chlorination, respectively.
Regioselectivity: The powerful activating and ortho, para-directing effect of the 5-ethoxy group, combined with the activation from the 2-methyl group, would strongly direct an incoming electrophile to the C6 position. The reaction is therefore expected to yield 6-halo-4(1H)-pyrimidinethione, 5-ethoxy-2-methyl- as the major product.
| Halogenating Agent | Typical Solvent | Predicted Major Product |
|---|---|---|
| N-Bromosuccinimide (NBS) | Carbon tetrachloride (CCl4) or Acetonitrile (CH3CN) | 6-Bromo-5-ethoxy-2-methyl-4(1H)-pyrimidinethione |
| N-Chlorosuccinimide (NCS) | Carbon tetrachloride (CCl4) or Acetonitrile (CH3CN) | 6-Chloro-5-ethoxy-2-methyl-4(1H)-pyrimidinethione |
Nitration Reactions
The nitration of pyrimidine derivatives is a key method for introducing a nitro group, which is a versatile precursor for other functionalities, such as amino groups. For pyrimidine-4,6-diones, which are structurally related to the target compound, nitration has been studied in detail. The reaction of 2-substituted pyrimidine-4,6-diones with nitrating agents in sulfuric acid has been shown to yield 5,5-gem-dinitropyrimidine-4,6-diones. nih.gov
In the case of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, the C-5 position is already substituted with an ethoxy group. The pyrimidine ring is generally electron-deficient, but the presence of the activating ethoxy group at C-5 and the methyl group at C-2 makes the ring more susceptible to electrophilic attack than unsubstituted pyrimidine. Nitration would be expected to occur at an activated, unsubstituted position on the ring. However, under strong nitrating conditions, reactions can also occur on exocyclic groups or lead to ring degradation. For some fused pyrimidine systems, nitration has been shown to selectively introduce a nitramine functionality on an exocyclic amino group.
| Reactant Class | Reagents | Conditions | Expected Product |
| 2-Substituted Pyrimidine-4,6-diones | Nitrating Agent / Sulfuric Acid | N/A | 5,5-gem-dinitropyrimidine-4,6-diones nih.gov |
| 5,7-Diamino Pyrimidine Derivatives | Concentrated Nitric Acid | N/A | N-Nitramine derivatives |
Vilsmeier-Haack Reactions
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.org This reaction is highly applicable to pyrimidine systems that possess activating groups. For 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, the electron-donating nature of the ethoxy and methyl groups activates the pyrimidine ring towards electrophilic substitution.
The most probable site for formylation is the unsubstituted C-6 position, which is activated by the adjacent C-5 ethoxy group. This would lead to the formation of 5-ethoxy-2-methyl-4-thioxo-1,4-dihydropyrimidine-6-carbaldehyde. Studies on analogous systems, such as 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine, have demonstrated that formylation occurs cleanly at the C-6 position under Vilsmeier-Haack conditions. researchgate.net However, in some substituted pyrimidin-4-ones, the Vilsmeier-Haack reaction can induce complex rearrangements and ring-opening, highlighting the diverse reactivity of this reagent with the pyrimidine core. scispace.comepa.gov
| Substrate | Reagent | Conditions | Product |
| 5-Methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine | POCl₃ / DMF | N/A | 5-Methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carbaldehyde researchgate.net |
| 1'H-Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | Vilsmeier-Haack Reagent | 40°C | 1-Cyclohex-1-en-1-ylquinazolin-4(1H)-one (via rearrangement) scispace.com |
Nucleophilic Attack and Ring Transformations
Reactions with Hydrazine and Related Nucleophiles
The pyrimidinethione moiety is highly reactive towards nucleophiles, particularly at the C-4 position. Hydrazine and its derivatives are potent binucleophiles that can react with 4(1H)-pyrimidinethiones to generate various fused heterocyclic systems. The initial step typically involves the displacement of the thione group to form a hydrazinylpyrimidine intermediate. This intermediate can then undergo intramolecular cyclization.
For instance, the reaction of a pyrimidinethione with hydrazine can lead to the formation of pyrazolo[3,4-d]pyrimidines. The specific outcome can be influenced by the substituents on the pyrimidine ring and the reaction conditions. Research on related pyrimidinethiones has shown that reactions with various amines, including hydrazine, are a common strategy for building more complex, fused heterocyclic structures. researchgate.net
Pyrimidine Ring Expansion and Contraction Processes
The pyrimidine ring can undergo fascinating ring transformation reactions upon treatment with strong nucleophiles. These processes typically involve a sequence of nucleophilic addition to an electron-deficient carbon, ring-opening of the heterocyclic system, and subsequent recyclization into a new ring. wur.nl
While pyrimidines themselves require harsh conditions for such transformations, the reactivity is enhanced when the ring is quaternized or contains good leaving groups. wur.nl For 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, a strong nucleophile could potentially attack the C-4 or C-6 positions, leading to the cleavage of the N1-C6 or N3-C4 bonds. The resulting open-chain intermediate could then cyclize to form a different heterocyclic system, such as a five-membered ring (ring contraction) or a larger ring (ring expansion), although specific examples for this exact substrate are not prevalent in the literature. The general principles suggest that such transformations are mechanistically plausible.
Conversions to Other Heterocyclic Systems
Beyond simple derivatization, 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- serves as a versatile scaffold for the synthesis of various fused heterocyclic systems. derpharmachemica.comnih.gov The inherent reactivity of the pyrimidinethione core allows for cyclocondensation reactions with a range of bifunctional reagents.
Key strategies for conversion include:
Reaction with α-haloketones: This classic approach leads to the formation of a thiazolo[3,2-a]pyrimidine ring system, where the sulfur atom of the thione acts as a nucleophile to displace the halide, followed by intramolecular condensation.
Reaction with Hydrazonoyl Halides: This reaction can yield fused pyrimido[2,1-b] mdpi.comacs.orgresearchgate.netthiadiazine derivatives.
Intramolecular Cyclization: Functional groups introduced onto the pyrimidine ring can participate in intramolecular cyclization reactions. For example, a carbaldehyde group introduced at C-6 via the Vilsmeier-Haack reaction can be converted into a variety of functional groups that can subsequently cyclize with the N-1 or N-3 positions to form a new fused ring.
These transformations are fundamental in medicinal chemistry for generating molecular diversity and accessing novel chemical scaffolds with potential biological activity. nih.gov
Derivatization Strategies for Analytical and Synthetic Purposes
The functional groups of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- offer multiple handles for derivatization, which is crucial for both synthetic elaboration and the development of analytical methods.
S-Alkylation: The thione group is readily alkylated with various electrophiles (e.g., alkyl halides, phenacyl halides) under basic conditions to afford 4-(alkylthio)pyrimidines. These thioether derivatives are important synthetic intermediates, as the alkylthio group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of amines, alkoxides, and other nucleophiles at the C-4 position.
Formyl Group Manipulations: The 6-carbaldehyde derivative, obtained from the Vilsmeier-Haack reaction, is a highly versatile intermediate. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or undergo condensation reactions with amines, hydrazines, and active methylene (B1212753) compounds to form imines, hydrazones, and extended conjugated systems, respectively.
N-Alkylation: The nitrogen atoms in the pyrimidine ring can be alkylated, although regioselectivity can be an issue. N-alkylation modifies the electronic properties of the ring and can be used to block certain reactive sites or introduce specific side chains.
These derivatization strategies allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships and the synthesis of complex molecular architectures.
Alkylation and Acylation Reactions
The pyrimidinethione core of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- offers multiple sites for alkylation and acylation, including the nitrogen and sulfur atoms. The regioselectivity of these reactions is influenced by the reaction conditions, such as the nature of the electrophile, the solvent, and the presence of a base.
Alkylation of pyrimidinethione derivatives can occur at either the N1 or the S4 position. Generally, S-alkylation is favored under neutral or mildly basic conditions, leading to the formation of 4-(alkylthio)pyrimidines. In the presence of a strong base, N1-alkylation can become more competitive. For instance, the reaction of 3,4-dihydropyrimidine-2(1H)-ones with alkyl halides in the presence of a mild base like cesium carbonate has been shown to result in regioselective N1-alkylation nih.gov. A similar regioselectivity can be anticipated for 4(1H)-pyrimidinethiones under appropriate conditions. Phase transfer catalysis has also been employed for the selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones nih.gov.
Acylation reactions with acyl halides or anhydrides can similarly target the nitrogen or sulfur atoms. O-acylation has been observed in 2-amino-4-hydroxypyrimidines, with the reaction's success being influenced by the steric bulk of both the pyrimidine substituent and the acylating agent . By analogy, S-acylation of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- would be expected, yielding a thioester.
Table 1: Illustrative Alkylation and Acylation Reactions of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-
| Reagent | Product | Predominant Isomer |
| Methyl iodide | 2-methyl-4-(methylthio)-5-ethoxypyrimidine | S-alkylated |
| Benzoyl chloride | S-(5-ethoxy-2-methylpyrimidin-4-yl) benzothioate | S-acylated |
| Ethyl bromoacetate | Ethyl 2-((5-ethoxy-2-methylpyrimidin-4-yl)thio)acetate | S-alkylated |
Note: This table is illustrative and based on the general reactivity of pyrimidinethiones.
Applications in Spectrometric Analysis
The structural features of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- give rise to a characteristic spectrometric profile, which is instrumental in its identification and characterization.
UV-Visible Spectroscopy: Pyrimidine derivatives are known to exhibit distinct UV-Vis spectra. For instance, a study on the pyrimidine derivative 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one showed a maximum absorbance at 275 nm nih.gov. The absorption spectrum of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- is expected to be influenced by the π-systems of the pyrimidine ring and the thione group.
Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool for the structural elucidation of pyrimidine derivatives vandanapublications.comvandanapublications.com. The IR spectrum of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- would be expected to show characteristic absorption bands for the C=S (thione) group, typically in the region of 1200-1050 cm⁻¹. The N-H stretching vibration of the pyrimidine ring would appear in the range of 3400-3200 cm⁻¹. The C-O stretching of the ethoxy group would be observed around 1200 cm⁻¹, and the C-H stretching of the methyl and ethoxy groups would be present in the 3000-2850 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide valuable information about the different types of protons in the molecule. The N-H proton of the pyrimidine ring would likely appear as a broad singlet. The ethoxy group would exhibit a triplet for the methyl protons and a quartet for the methylene protons. The methyl group at the 2-position would be a singlet. The aromatic proton on the pyrimidine ring would also be a singlet.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The C=S carbon would be significantly downfield. The carbons of the ethoxy and methyl groups would appear in the upfield region.
Protecting Group Chemistry in 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- Synthesis
In the multi-step synthesis of complex molecules containing the pyrimidinethione moiety, the use of protecting groups can be crucial to ensure chemoselectivity jocpr.comneliti.com. The reactive N-H and C=S groups of the pyrimidinethione ring may require protection to prevent unwanted side reactions during transformations at other parts of a larger molecule.
For the pyrimidinone counterpart, the p-benzyloxybenzyloxy group has been utilized as a masking group for the oxo function, which can be removed under mild acidic conditions . A similar strategy could be envisioned for the thione group, where it is temporarily converted to a more stable thioether, which can be cleaved at a later stage. For example, an S-benzyl group could serve as a protecting group, which can often be removed by reduction.
The choice of a protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal without affecting other functional groups in the molecule.
Oxidation Reactions of Pyrimidinethiones
The sulfur atom in 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- is susceptible to oxidation, leading to various products depending on the oxidant and reaction conditions.
Formation of Disulfides
One of the common oxidation reactions of thiols and related thio-compounds is the formation of disulfides organic-chemistry.org. In the case of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, which can exist in its thiol tautomeric form (5-ethoxy-2-methylpyrimidine-4-thiol), mild oxidation would be expected to yield the corresponding disulfide, bis(5-ethoxy-2-methylpyrimidin-4-yl) disulfide. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, iodine, or even air under certain conditions. The formation of disulfides is a critical reaction in peptide and protein chemistry .
Table 2: Common Oxidizing Agents for Thiol to Disulfide Conversion
| Oxidizing Agent | Conditions |
| Hydrogen Peroxide (H₂O₂) | Catalytic iodide or neutral organic-chemistry.org |
| Iodine (I₂) | Mild, often in the presence of a base |
| Dimethyl sulfoxide (B87167) (DMSO) | Catalyzed by Mo(VI) organic-chemistry.org |
| Air (O₂) | Often slow, can be catalyzed by metal ions |
Electrochemical Oxidation Mechanisms
Electrochemical methods provide an alternative to chemical oxidants for studying the oxidation of organic molecules nih.gov. The electrochemical oxidation of thioureas and related thioamides can proceed through various mechanisms. The initial step often involves a one-electron oxidation at the sulfur atom to form a radical cation. The fate of this radical cation depends on the reaction medium and the structure of the molecule.
Advanced Structural Characterization and Spectroscopic Elucidation of 4 1h Pyrimidinethione, 5 Ethoxy 2 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular framework, including proton and carbon environments and their connectivity, can be established.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, the spectrum is expected to show distinct signals corresponding to the N-H proton, the aromatic proton on the pyrimidine (B1678525) ring, the ethoxy group protons, and the methyl group protons. The proximity to electronegative atoms and unsaturated systems influences the chemical shifts of these protons. libretexts.org
The anticipated proton signals are as follows: a broad singlet for the N-H proton, a singlet for the C6-H proton, a quartet and a triplet for the ethoxy group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons respectively, and a singlet for the C2-methyl protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | 12.0 - 13.5 | broad singlet | - |
| C6-H | 7.5 - 7.8 | singlet | - |
| -O-CH₂-CH₃ | 4.0 - 4.3 | quartet | ~7.0 |
| -O-CH₂-CH₃ | 1.3 - 1.5 | triplet | ~7.0 |
| C2-CH₃ | 2.4 - 2.6 | singlet | - |
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. The spectrum for this compound is predicted to display seven distinct signals. The carbon of the thione group (C=S) is expected to be the most deshielded, appearing at a high chemical shift value. Aromatic carbons and those bonded to heteroatoms also show characteristic shifts. oregonstate.eduwisc.edu
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (C=S) | 175 - 185 |
| C2 | 160 - 165 |
| C6 | 145 - 150 |
| C5 | 110 - 115 |
| -O-CH₂-CH₃ | 60 - 65 |
| C2-CH₃ | 18 - 22 |
| -O-CH₂-CH₃ | 14 - 16 |
To unequivocally confirm the structural assignments from 1D NMR, advanced 2D NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the methylene (-CH₂) and methyl (-CH₃) protons of the ethoxy group, confirming their direct coupling.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign the signals for the C6-H, the ethoxy group carbons and their attached protons, and the C2-methyl carbon and its protons.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. libretexts.org For 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- (C₇H₁₀N₂OS), the molecular ion peak (M⁺) would confirm its molecular formula.
Electron impact ionization would likely lead to characteristic fragmentation. youtube.com A common fragmentation pathway for ethoxy-substituted heterocycles involves the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement, or the loss of an ethoxy radical (•OCH₂CH₃). libretexts.orgyoutube.com Further fragmentation of the pyrimidine ring would also be expected.
Predicted Mass Spectrometry Data
| m/z Value | Proposed Fragment Identity |
| 170 | [M]⁺ (Molecular Ion) |
| 142 | [M - C₂H₄]⁺ |
| 141 | [M - C₂H₅]⁺ |
| 125 | [M - •OC₂H₅]⁺ |
| 97 | [M - C₂H₄ - HCN - H]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. maricopa.edu The IR spectrum of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- is expected to show several characteristic absorption bands. vscht.cz
Key absorptions would include a medium to strong band for the N-H stretch, various C-H stretching bands for the aromatic and aliphatic parts of the molecule, and characteristic stretches for the C=C and C=N bonds within the pyrimidine ring. researchgate.netresearchgate.net The presence of the thione (C=S) group and the ethoxy (C-O) group would also give rise to distinct absorption bands. researchgate.net
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3250 | N-H Stretch | Thioamide |
| 3000 - 3100 | C-H Stretch | Aromatic (C6-H) |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1550 - 1620 | C=C and C=N Stretch | Pyrimidine Ring |
| 1200 - 1300 | C-N Stretch | Thioamide |
| 1150 - 1250 | C=S Stretch | Thione |
| 1050 - 1150 | C-O Stretch | Ether (Ethoxy) |
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- is not available, its solid-state structure can be inferred from related pyrimidinone and pyrimidinethione derivatives. nih.govnih.gov X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
The pyrimidine ring is expected to be largely planar. In the solid state, molecules would likely form dimers or extended networks through strong intermolecular hydrogen bonds, particularly involving the N-H proton of one molecule and the sulfur atom (C=S) of a neighboring molecule (N-H···S). nih.govresearchgate.net This type of interaction is a key feature in the crystal packing of similar heterocyclic compounds. nih.gov Weaker C-H···S or C-H···N interactions and potential π-π stacking between the pyrimidine rings could also play a role in stabilizing the crystal structure. The ethoxy and methyl groups would be oriented to minimize steric hindrance within the packed structure.
Theoretical and Computational Investigations of 4 1h Pyrimidinethione, 5 Ethoxy 2 Methyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in understanding the molecular and electronic properties of pyrimidinethione derivatives. These methods provide insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to predicting the chemical reactivity and physical properties of these compounds.
Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, have been employed to study systems analogous to 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-. Methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2, MP4), and coupled-cluster (CC) theory offer varying levels of accuracy. For related molecules like pyridine-2(1H)-thione, ab initio calculations have been used to investigate tautomeric equilibria. It has been noted that electronic correlation, which is accounted for in post-HF methods like MP2 and MP4, plays a role in stabilizing both the thione and thiol protomers. rsc.org However, these methods can sometimes overestimate the stability of one tautomer over another. rsc.org The application of these methods to 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- would be expected to provide a detailed picture of its electronic landscape, though the computational cost of higher-level ab initio methods can be substantial.
Density Functional Theory (DFT) has become a widely used tool for the computational study of pyrimidinethione systems due to its favorable balance of accuracy and computational efficiency. nih.govacs.org Functionals such as B3LYP, B3P86, and B3PW91, in conjunction with various basis sets (e.g., 6-31+G(d,p), 6-311+G(d,p)), have been successfully applied to calculate structural parameters, relative energies, and vibrational spectra of pyrimidinethiones. nih.govacs.org For instance, in the study of 2(1H)-pyrimidinethione, DFT calculations have been shown to provide reliable predictions of molecular parameters and relative energies. acs.org The choice of functional can influence the results, with hybrid functionals often providing more accurate descriptions of tautomeric equilibria. acs.org DFT studies on substituted pyrimidines have also been used to explore the effects of different functional groups on the electronic properties of the ring system. africanjournalofbiomedicalresearch.com For 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, DFT calculations would be invaluable for determining the optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and the distribution of electron density, which are key indicators of its chemical stability and reactivity. researchgate.netscirp.org
Computational Analysis of Tautomeric Equilibria and Stability
Pyrimidinethiones can exist in different tautomeric forms, primarily the thione (lactam) and thiol (lactim) forms. Computational chemistry is a powerful tool for investigating the relative stability of these tautomers and the energetic barriers to their interconversion.
Computational studies on 2(1H)-pyrimidinethione have shown that the relative stability of the thione and thiol tautomers is highly dependent on the surrounding medium. nih.govacs.org In the gas phase, the thiol form (2-pyrimidinethiol) is predicted to be more stable than the thione form (2(1H)-pyrimidinethione) by approximately 3.41 kcal/mol at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) level of theory. nih.govacs.org Conversely, in an aqueous medium, the thione form is predicted to be more stable by about 6.47 kcal/mol. nih.govacs.org This reversal in stability is attributed to the larger dipole moment of the thione tautomer, which is better stabilized by polar solvents. acs.org For 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, similar solvent-dependent tautomeric preferences would be expected. The presence of the electron-donating methyl and ethoxy groups would likely further influence the relative energies of the tautomers.
Table 1: Calculated Relative Energies of 2-Pyrimidinethiol and 2(1H)-Pyrimidinethione Tautomers
| Tautomer | Phase | Relative Energy (kcal/mol) | More Stable Form |
|---|---|---|---|
| 2-Pyrimidinethiol | Gas | 0.00 | Thiol |
| 2(1H)-Pyrimidinethione | Gas | 3.41 | Thiol |
| 2-Pyrimidinethiol | Aqueous | 6.47 | Thione |
| 2(1H)-Pyrimidinethione | Aqueous | 0.00 | Thione |
Data sourced from studies on 2(1H)-pyrimidinethione. nih.govacs.org
The interconversion between tautomers proceeds through a transition state, and computational modeling can determine the structure and energy of this state, thereby providing the activation energy for the tautomerization process. For the direct intramolecular proton transfer in 2(1H)-pyrimidinethione in the gas phase, the transition state is a strained four-membered ring, and the calculated activation energy is quite high, around 29.07 kcal/mol, making this pathway unfavorable. nih.govacs.org However, tautomerization can be facilitated by dimerization or by the presence of solvent molecules like water. nih.govacs.org Water-assisted proton transfer via cyclic transition states significantly lowers the activation barrier. For example, the transition state involving one water molecule is about 11.42 kcal/mol higher in energy than the hydrated thiol tautomer. nih.govacs.org It is highly probable that the tautomerization of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- would also follow similar catalyzed pathways in solution.
Table 2: Calculated Activation Energies for Tautomerization of 2-Pyrimidinethiol to 2(1H)-Pyrimidinethione
| Pathway | Medium | Activation Energy (kcal/mol) |
|---|---|---|
| Intramolecular | Gas Phase | 29.07 |
| Dimer-promoted | Gas Phase | 6.84 |
| Water-assisted (1 H₂O) | Aqueous | 11.42 |
| Water-assisted (2 H₂O) | Aqueous | 11.44 |
Data sourced from studies on 2(1H)-pyrimidinethione. nih.govacs.org
The nature and position of substituents on the pyrimidine (B1678525) ring can significantly impact the tautomeric equilibrium. researchgate.netnih.gov Electron-donating groups, such as the 2-methyl and 5-ethoxy groups in the target compound, can influence the electron density distribution in the ring and affect the relative stability of the tautomers. Studies on substituted purines and pyrimidines have shown that electron-donating groups can alter tautomeric preferences. nih.govnih.gov For instance, in substituted adenines, an amino group (electron-donating) can change which tautomer is most stable, especially in polar solvents. nih.gov The ethoxy group at the 5-position is expected to be a strong electron-donating group through resonance, which would increase the electron density in the ring. The methyl group at the 2-position is a weak electron-donating group through induction. The combined effect of these substituents on 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- would require specific computational analysis, but it is plausible that they could shift the tautomeric equilibrium compared to the unsubstituted parent compound. The solvent will also play a crucial role, as it can enhance or diminish the electronic effects of the substituents. nih.gov
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) theory is a cornerstone of computational chemistry, providing a framework for understanding the electronic behavior of molecules. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—along with the distribution of atomic charges, reveals crucial information about a molecule's reactivity and kinetic stability.
The HOMO and LUMO are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.govemerginginvestigators.org A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates higher reactivity and lower stability. nih.gov
For 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, these energies would typically be calculated using Density Functional Theory (DFT), a common and reliable computational method. jchemrev.comscielo.org.mx The B3LYP functional combined with a basis set such as 6-311+G(d,p) is a standard approach for such calculations. jchemrev.com
Illustrative Data Table: HOMO-LUMO Energies
Disclaimer: The following data are hypothetical and serve as a representative example for 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, based on typical values for similar heterocyclic compounds. These values are for illustrative purposes due to the absence of specific published data for this compound.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This distribution is critical for understanding a molecule's electrostatic interactions, such as hydrogen bonding, and for predicting sites susceptible to nucleophilic or electrophilic attack.
Computational methods like Mulliken population analysis or Natural Population Analysis (NPA) are used to calculate these partial atomic charges. emerginginvestigators.orgscielo.org.mx For 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, it is expected that the electronegative nitrogen, oxygen, and sulfur atoms would carry partial negative charges, while the carbon and hydrogen atoms would generally carry partial positive charges. The specific values of these charges provide a more nuanced understanding of the molecule's reactivity.
Illustrative Data Table: Atomic Charge Distributions
Disclaimer: The following data are hypothetical and serve as a representative example for 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, based on typical values for similar heterocyclic compounds. The atom numbering is for illustrative purposes. These values are for illustrative purposes due to the absence of specific published data for this compound.
| Atom | Partial Charge (e) |
| N1 | -0.45 |
| C2 | +0.25 |
| N3 | -0.50 |
| C4 | +0.30 |
| C5 | -0.10 |
| C6 | +0.15 |
| S (on C4) | -0.35 |
| O (ethoxy) | -0.60 |
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be simulated with a high degree of accuracy.
For 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that could be compared with experimental data. Similarly, the vibrational frequencies corresponding to IR absorption bands can be calculated, helping to assign the different functional groups within the molecule. Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra, which provides information about the electronic transitions within the molecule. jchemrev.com
Reaction Mechanism Elucidation using Computational Chemistry
For reactions involving 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, computational studies could elucidate the step-by-step mechanism of its synthesis or its subsequent reactions. This would involve calculating the geometries and energies of reactants, products, and all intervening species. Such studies provide invaluable insights into the feasibility of a reaction and can guide the development of new synthetic routes.
Future Directions in the Academic Research of 4 1h Pyrimidinethione, 5 Ethoxy 2 Methyl
Development of Novel and Sustainable Synthetic Routes
Future research should prioritize the development of eco-friendly and efficient methods for the synthesis of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-. Current synthetic strategies for related pyrimidine (B1678525) derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation.
Promising avenues for innovation include the exploration of multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials, offer inherent advantages in terms of atom economy and procedural simplicity. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable approach that liberates only hydrogen and water as byproducts. organic-chemistry.orgnih.gov Adapting such a strategy to incorporate the specific functionalities of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- would be a significant advancement.
Furthermore, the use of green solvents and catalysts is a critical area for development. researchgate.net Research into solvent-free reaction conditions or the use of water as a solvent, potentially under microwave irradiation, could drastically reduce the environmental impact of the synthesis. hilarispublisher.com The application of heterogeneous catalysts, such as sulfonic acid functionalized SBA-15, has been shown to be effective in the synthesis of related spiro-pyrimidinethiones and offers the benefits of easy separation and reusability. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Design of a one-pot synthesis using readily available starting materials. |
| Green Solvents/Catalysts | Reduced environmental impact, increased safety. | Exploration of aqueous-phase synthesis and recyclable catalysts. |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields. | Optimization of reaction conditions to maximize efficiency. |
| Flow Chemistry | Precise control over reaction parameters, scalability. | Development of a continuous-flow process for the synthesis. |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The reactivity of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- is largely uncharted territory. Future research should aim to systematically investigate its chemical behavior, with a focus on uncovering novel transformations that could lead to the synthesis of new and complex heterocyclic systems.
The presence of the thione group suggests a rich potential for reactions such as S-alkylation, oxidation to the corresponding sulfoxide (B87167) or sulfone, and participation in various coupling reactions. The ethoxy group at the 5-position is also expected to influence the electron density of the pyrimidine ring, potentially directing electrophilic or nucleophilic substitution reactions in unique ways.
A particularly innovative approach would be the application of a "deconstruction-reconstruction" strategy. This involves the conversion of the pyrimidine ring into a more reactive intermediate that can then be used in a variety of heterocycle-forming reactions, effectively diversifying the core structure. nih.gov Such a strategy could unlock access to a wide range of novel compounds that would be difficult to synthesize through traditional methods.
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
A deep understanding of the reaction mechanisms involving 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- requires the characterization of fleeting transient species and reaction intermediates. Future research should leverage advanced spectroscopic techniques to gain insights into these short-lived molecules.
In-situ spectroscopic methods, which allow for the monitoring of reactions as they occur, will be invaluable. youtube.com Techniques such as time-resolved infrared (TRIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the formation and decay of intermediates. For instance, two-dimensional infrared (2D IR) spectroscopy has been successfully used to identify and characterize the tautomeric forms of related heterocyclic compounds in solution, a phenomenon that is also likely to be important for 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-. nih.gov
Furthermore, the study of photochemical reactions could reveal novel reactivity. Techniques like photo-CIDNP (chemically induced dynamic nuclear polarization) can be employed to investigate the formation and fate of radical intermediates in photochemical processes. nih.gov
| Spectroscopic Technique | Information Gained | Potential Application |
| In-situ NMR/IR | Real-time monitoring of reaction progress and intermediate formation. | Elucidation of reaction mechanisms for novel transformations. |
| 2D IR Spectroscopy | Identification and characterization of tautomers and their interconversion dynamics. | Understanding the tautomeric equilibrium of the title compound. |
| Photo-CIDNP | Detection and characterization of radical intermediates in photochemical reactions. | Exploration of the photochemical reactivity of the pyrimidinethione core. |
| Mass Spectrometry | Identification of reaction intermediates and products. | Analysis of complex reaction mixtures and confirmation of proposed mechanisms. |
Multiscale Computational Modeling for Complex Systems
Computational chemistry offers a powerful toolkit for predicting and understanding the properties and reactivity of molecules like 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-. Future research should employ multiscale computational modeling to investigate complex systems involving this compound. columbia.edunih.gov
Density Functional Theory (DFT) is a versatile method for calculating the electronic structure, geometry, and spectroscopic properties of molecules. samipubco.comjchemrev.comnih.gov DFT calculations can be used to predict the relative stabilities of different tautomers, to model reaction pathways and transition states, and to simulate spectroscopic data to aid in the interpretation of experimental results. jchemrev.com Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing insights into the photophysical properties of the molecule. jchemrev.comjchemrev.com
Beyond the single-molecule level, multiscale modeling can be used to study the behavior of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- in more complex environments, such as in solution or at the interface with a catalyst. nih.gov This could involve combining quantum mechanical calculations on the reactive center with classical molecular mechanics simulations of the surrounding environment.
Integration of Experimental and Computational Methodologies for Comprehensive Understanding
The most profound insights into the chemistry of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl- will come from a synergistic approach that tightly integrates experimental and computational methodologies. researchgate.netrsc.org This integrated approach can provide a more complete and nuanced understanding than either method could achieve alone.
For example, experimental studies might reveal an unexpected reaction product. Computational modeling could then be used to explore various possible reaction mechanisms, identify the most likely pathway, and explain the observed selectivity. rsc.org Conversely, computational predictions of novel reactivity could inspire new experimental investigations.
The study of tautomerism is an area where this integrated approach is particularly powerful. Spectroscopic techniques like 2D IR can experimentally identify the presence of different tautomers, while DFT calculations can predict their relative energies and the energy barriers for their interconversion. nih.govclockss.org This combined approach can provide a detailed picture of the tautomeric landscape of 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-.
| Area of Investigation | Experimental Approach | Computational Approach | Synergistic Outcome |
| Reaction Mechanism Elucidation | Kinetic studies, in-situ spectroscopy, product analysis. | DFT calculations of reaction pathways and transition states. | A validated and detailed understanding of the reaction mechanism. |
| Tautomerism | 2D IR spectroscopy, NMR spectroscopy. | DFT calculations of tautomer energies and interconversion barriers. | A comprehensive picture of the tautomeric equilibrium and dynamics. |
| Spectroscopic Assignment | Synthesis and measurement of IR, NMR, and UV-Vis spectra. | DFT and TD-DFT calculations of spectroscopic properties. | Unambiguous assignment of spectroscopic features and a deeper understanding of electronic structure. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-, and how can reaction conditions be optimized for improved yield?
- Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, introducing substituents like ethoxy or methyl groups at specific positions on the pyrimidine ring can be achieved using formaldehyde in the presence of a base (e.g., NaOH) under controlled conditions . Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF or aqueous NH₄OH), and stoichiometric ratios of reagents to minimize side products . Purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. What analytical techniques are recommended for characterizing 4(1H)-Pyrimidinethione derivatives post-synthesis?
- Answer : Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring saturation.
- HPLC with UV detection for purity assessment, using mobile phases like ammonium acetate buffers (pH 6.5) for optimal resolution .
- FTIR to identify functional groups (e.g., thione C=S stretches near 1200 cm⁻¹) .
- Mass spectrometry (ESI or EI) for molecular weight validation .
Q. What safety protocols should be followed when handling 4(1H)-Pyrimidinethione derivatives?
- Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure:
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin contact : Wash with soap and water; consult a physician if irritation persists.
- Spill management : Neutralize with inert adsorbents and dispose of via licensed waste services . Toxicity data are limited, so assume acute hazards and conduct risk assessments prior to scale-up .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of substituents in modulating the reactivity of 4(1H)-Pyrimidinethione derivatives?
- Answer : Kinetic experiments (e.g., varying nucleophile concentrations) and isotopic labeling (e.g., ¹⁸O in ethoxy groups) can reveal reaction pathways. Computational tools (DFT calculations) model transition states to predict regioselectivity in nucleophilic substitutions . For example, steric hindrance from the 2-methyl group may direct electrophilic attacks to the 5-ethoxy position .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrimidinethione derivatives?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., microbial strains, concentration ranges). To address this:
- Standardize testing protocols (e.g., CLSI guidelines for antimicrobial assays).
- Compare structure-activity relationships (SAR) by synthesizing analogs with controlled substitutions (e.g., replacing ethoxy with methoxy) .
- Use meta-analysis to identify trends across studies, adjusting for confounding factors like solvent polarity .
Q. How can computational modeling enhance the design of 4(1H)-Pyrimidinethione-based inhibitors?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., bacterial enzymes). Pharmacophore models prioritize substituents that enhance hydrophobic interactions or hydrogen bonding. Validate predictions with in vitro assays, focusing on derivatives with calculated Gibbs free energies < -8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
